molecular formula C12H15ClO3 B8484209 3-Chloro-4-(pentyloxy)benzoic acid

3-Chloro-4-(pentyloxy)benzoic acid

Cat. No. B8484209
M. Wt: 242.70 g/mol
InChI Key: HANPVWXKAKDJDV-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

When the product of Step A was substituted for 3-chloro-4-ethoxybenzaldehyde in Example 49, Step A the identical process afforded the title compound in 72% yield. 1H-NMR (CDCl3) 0.92 (tr, 3H); 1.42-1.65 (m, 4H); 1.76-1.9 (m, 2H); 4.08 (tr, 2H, J=6.51 Hz); 6.92 (d, 1H, J=8.7 Hz); 7.95 (dd, 1H, J=2.1, 8.61 Hz); 8.1 (d, 1H, J=2.07 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH:5]=[O:6].ClC1C=C(C=CC=1OCC)C=[O:21]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:5]([OH:21])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1OCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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